molecular formula C18H20N4O4 B1673077 JNK Inhibitor VIII CAS No. 894804-07-0

JNK Inhibitor VIII

Cat. No. B1673077
M. Wt: 356.4 g/mol
InChI Key: KQMPRSZTUSSXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNK Inhibitor VIII, also known as N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, is a small molecule that controls the biological activity of JNK . It is primarily used for Phosphorylation & Dephosphorylation applications . It acts as an ATP-competitive, reversible inhibitor of JNK .


Physical And Chemical Properties Analysis

JNK Inhibitor VIII is a solid substance . It has a molecular weight of 356.38 . It is soluble in DMSO at 10 mg/mL . The storage temperature is -20°C .

Scientific Research Applications

Inflammatory Diseases and Immune Response

SP600125, a JNK inhibitor, has been shown to significantly inhibit JNK1, -2, and -3, displaying potent anti-inflammatory properties. It effectively inhibits the phosphorylation of c-Jun, expression of inflammatory genes such as COX-2, IL-2, IFN-γ, TNF-α, and modulates the activation and differentiation of primary human CD4 cell cultures. This suggests its potential in treating inflammatory diseases by targeting the JNK pathway, which is crucial in inflammatory response regulation (Bennett et al., 2001).

Cancer Research

The role of JNK signaling in cancer is complex, with evidence supporting both tumor-promoting and tumor-suppressing activities. SP600125 has been investigated for its potential in cancer therapy, particularly in inhibiting tumor growth, angiogenesis, and tumor cell proliferation in various cancer models, including head and neck squamous cell carcinoma. Its ability to decrease cell proliferation and microvessel density highlights JNK as a promising target for cancer therapy, offering a new approach to treating solid and hematological malignancies (Bubici & Papa, 2014).

Metabolic Disorders

JNK inhibitors like SP600125 have shown potential in addressing metabolic diseases. Inhibition of JNK activity has been linked to improved insulin resistance and glucose tolerance in diabetic mouse models. This underscores the critical involvement of the JNK pathway in diabetes and suggests that JNK-inhibitory peptides may serve as a new therapeutic avenue for treating diabetes and possibly other metabolic disorders (Kaneto et al., 2004).

Neurodegenerative Diseases

The JNK pathway is implicated in neurodegenerative diseases through its role in neuronal death and inflammation. Inhibiting JNK signaling has been proposed as a strategy to mitigate neuronal damage and death associated with conditions like Alzheimer's disease and Parkinson's disease. SP600125's effect on reducing JNK-mediated neuronal death provides a basis for further exploration of JNK inhibitors in neuroprotection and treatment of neurodegenerative diseases (Han et al., 2001).

Safety And Hazards

The safety data sheet suggests precautions for safe handling, including avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition . It is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes .

properties

IUPAC Name

N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMPRSZTUSSXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469650
Record name JNK Inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JNK Inhibitor VIII

CAS RN

894804-07-0
Record name JNK Inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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